Salvadoriol

Description

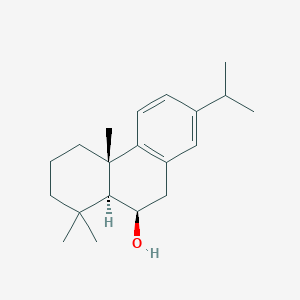

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(4bS,8aS,9R)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-9-ol |

InChI |

InChI=1S/C20H30O/c1-13(2)14-7-8-16-15(11-14)12-17(21)18-19(3,4)9-6-10-20(16,18)5/h7-8,11,13,17-18,21H,6,9-10,12H2,1-5H3/t17-,18+,20-/m1/s1 |

InChI Key |

DIUCEMXUUJQONQ-WSTZPKSXSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCCC([C@@H]3[C@@H](C2)O)(C)C)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C(C2)O)(C)C)C |

Synonyms |

salvadoriol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Species Identification

The natural sourcing of the abietane (B96969) diterpenoid, Salvadoriol, and its related compounds is primarily centered within the plant family Celastraceae. Specific species within this family have been identified as key reservoirs for these complex organic molecules.

This compound, an abietatriene-type diterpenoid, has been successfully isolated from the plant species Crossopetalum uragoga. nih.govrsc.orgresearchgate.netresearchgate.net This plant, belonging to the Celastraceae family, is recognized as a significant natural source of this compound. rsc.orgontosight.ai Native to the tropical regions of Central and South America, Crossopetalum uragoga (also known as Rhacoma uragoga) has a history of use in traditional medicine. ontosight.ai Phytochemical investigations have confirmed the presence of various terpenoids within this species, with this compound being a notable constituent. nih.govresearchgate.netontosight.ai The isolation of this compound from this plant has been a key aspect of research into new, naturally occurring bioactive compounds. researchgate.net

While this compound itself is primarily linked to Crossopetalum uragoga, the closely related plant Maytenus cuzcoina, also a member of the Celastraceae family, is a known source of other diterpenoids. nih.govscience.gov Specifically, studies on the root bark and fruit extracts of Maytenus cuzcoina, an endemic species from Cuzco, Peru, have led to the isolation of two ent-rosane type diterpenoids: cuzcol and 6-dehydroxycuzcol. nih.govresearchgate.netresearchgate.net This marked the first discovery of ent-rosane diterpenoids within the Celastraceae family. nih.govscience.govscience.govbvsalud.orgscience.gov In addition to these diterpenes, phytochemical analyses of M. cuzcoina have yielded a diverse array of other compounds, including pentacyclic triterpenoids and dihydro-β-agarofuran sesquiterpenes. researchgate.netresearchgate.netresearchgate.netacs.org

Table 1: Diterpenoids from C. uragoga and M. cuzcoina

| Compound Name | Compound Type | Plant Source |

|---|---|---|

| This compound | Abietatriene (B1232550) Diterpenoid | Crossopetalum uragoga |

| Cuzcol | ent-Rosane Diterpenoid | Maytenus cuzcoina |

Crossopetalum uragoga (Celastraceae) as Primary Source

Methodologies for Compound Isolation from Biological Matrices

The extraction and purification of this compound and related diterpenoids from their plant sources involve a multi-step process designed to separate these specific molecules from the complex mixture of compounds present in the biological matrix.

The general procedure begins with the collection and processing of the relevant plant material, such as the whole plant, root bark, or leaves. researchgate.netresearchgate.net This material is typically dried and then subjected to solvent extraction. nih.gov The initial crude extract is then fractionated, often using techniques like liquid-liquid partitioning, to separate compounds based on their polarity. nih.gov

Further purification is achieved through various chromatographic methods. nih.govazolifesciences.com Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are sequentially employed to isolate the individual compounds. nih.govazolifesciences.commdpi.com The final step in the process is the structural elucidation of the isolated compounds. This is accomplished using advanced spectrometric and spectroscopic methods, most notably one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) techniques, as well as mass spectrometry. nih.govresearchgate.netnih.govnih.gov These analytical methods provide definitive confirmation of the molecular structure of the isolated natural products like this compound. nih.gov

Enzymatic Catalysis in Abietane Formation

The process can be broken down into key enzymatic functions:

Class II Diterpene Synthases: These enzymes initiate the first cyclization. For instance, copalyl diphosphate (B83284) synthase (CPPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate CPP. nih.govpnas.org This reaction occurs at a distinct active site within the enzyme. pnas.org

Class I Diterpene Synthases: Following the initial cyclization, a Class I diTPS takes over. This enzyme class, which includes kaurene synthase-like (KSL) enzymes, catalyzes the ionization of the diphosphate group from CPP. pnas.org This initiates a second cyclization and subsequent rearrangements, including a characteristic 1,2-methyl migration, to form the final tricyclic abietane skeleton. pnas.orgpnas.org An example is the conversion of CPP to miltiradiene (B1257523) by miltiradiene synthase (MiS). nih.gov

Cytochrome P450 Monooxygenases (CYPs): After the hydrocarbon backbone is formed, it undergoes various oxidative modifications. These reactions are primarily catalyzed by CYP enzymes. researchgate.netrsc.org For example, a specific CYP, CYP76AH1, has been identified as responsible for the aromatization reaction that converts miltiradiene to ferruginol (B158077), another prominent abietane diterpenoid. thieme-connect.com Further hydroxylations on the abietatriene ring, catalyzed by enzymes like ferruginol synthase (FS) and 11-hydroxyferruginol synthase (HFS), lead to greater chemical diversity within this class. nih.gov

The precise positioning of substrates and stabilization of highly reactive carbocation intermediates within the enzyme's active site are critical for controlling the outcome of these complex reactions. pnas.orgnih.gov

Table 1: Key Enzymes in Abietane Diterpenoid Biosynthesis

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Function |

| Prenyltransferase | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | IPP, DMAPP, FPP | Geranylgeranyl Pyrophosphate (GGPP) | Forms the C20 universal diterpene precursor. mdpi.comfrontiersin.org |

| Class II diTPS | Copalyl Diphosphate Synthase (CPPS), e.g., SmCPS1 | GGPP | (+)-Copalyl Diphosphate (CPP) | Catalyzes the first protonation-initiated cyclization. nih.govnih.gov |

| Class I diTPS | Miltiradiene Synthase (MiS), e.g., SmKSL1 | (+)-Copalyl Diphosphate (CPP) | Miltiradiene | Catalyzes the second ionization-initiated cyclization and rearrangement. nih.govnih.gov |

| Cytochrome P450 | CYP76AH1 | Miltiradiene | Ferruginol | Catalyzes oxidative aromatization of the hydrocarbon skeleton. thieme-connect.com |

Identification of Diterpene Synthases and Cyclases

Significant progress has been made in identifying the specific enzymes responsible for abietane biosynthesis, particularly in medicinal plants like Salvia miltiorrhiza (Danshen), which is a rich source of these compounds. nih.gov Genetic and biochemical studies have led to the functional characterization of several key diTPSs.

In S. miltiorrhiza, researchers have identified multiple copalyl diphosphate synthases (CPSs) and kaurene synthase-like (KSL) enzymes. nih.gov Notably, SmCPS1 and SmKSL1 have been shown to work in tandem to produce miltiradiene, the direct precursor to the tanshinones, which are a major group of abietane diterpenoids in this plant. nih.gov The expression of these enzymes is often localized to specific plant tissues, such as the roots. nih.gov

Plant diterpene cyclases are typically large proteins, often around 900 amino acid residues long. nih.gov They frequently possess conserved catalytic motifs, such as the DDxxD motif for Class I ionization-initiated reactions and the DxDD motif for Class II protonation-initiated cyclizations, reflecting their dual-function capabilities or evolutionary origins from gene fusion events. nih.gov The identification of these enzymes is crucial for understanding the metabolic networks that lead to the vast diversity of diterpenoids found in nature. oup.com

Comparative Analysis with Other Natural Product Biosynthesis

The biosynthetic pathway leading to abietane diterpenoids like this compound shares common principles with other metabolic pathways but also exhibits distinct features.

Comparison with other Terpenoids: All terpenoids arise from the same five-carbon building blocks, IPP and DMAPP. mdpi.com The pathways diverge based on the number of isoprene (B109036) units joined together. Monoterpenes (C10) derive from geranyl pyrophosphate (GPP), while sesquiterpenes (C15) come from farnesyl pyrophosphate (FPP). wikipedia.orgfrontiersin.org Diterpenes (C20), including abietanes, originate from GGPP. wikipedia.org While the initial steps of precursor formation are similar, the subsequent cyclization reactions, catalyzed by different classes of terpene synthases, are unique to each class and generate vastly different molecular scaffolds.

Comparison with Gibberellins: Gibberellins are a class of plant hormones that are also diterpenoids derived from GGPP. uniprot.org Their biosynthesis begins similarly to abietanes, with the cyclization of GGPP to an intermediate, ent-copalyl diphosphate, via a CPS. This is followed by a second cyclization catalyzed by an ent-kaurene (B36324) synthase (KS). uniprot.org However, the specific enzymes involved and the stereochemistry of the intermediates are different, leading to the distinct kaurene skeleton rather than the abietane skeleton. nih.gov For example, in S. miltiorrhiza, SmCPS5 is involved in gibberellin biosynthesis, whereas SmCPS1 is dedicated to abietane production. nih.gov

Comparison with Oligosaccharides: The biosynthesis of oligosaccharide natural products represents a fundamentally different strategy. rsc.org These molecules are constructed by linking individual sugar units (monosaccharides) together. The key enzymes are glycosyltransferases, which catalyze the formation of glycosidic bonds. rsc.org This contrasts sharply with diterpene biosynthesis, which involves the intricate cyclization and rearrangement of a single, pre-assembled hydrocarbon chain (GGPP) driven by carbocation chemistry. researchgate.net The precursors (isoprene units vs. sugars) and the core enzymatic logic (cyclization vs. sequential addition) are entirely distinct.

Table 2: Comparative Analysis of Biosynthetic Pathways

| Feature | Abietane Diterpenoids | Gibberellins (Diterpenoids) | Oligosaccharides |

| Precursor(s) | Geranylgeranyl Pyrophosphate (GGPP) researchgate.net | Geranylgeranyl Pyrophosphate (GGPP) uniprot.org | Activated monosaccharides (e.g., UDP-glucose) rsc.org |

| Core Skeleton | Tricyclic abietane rsc.org | Tetracyclic ent-kaurane uniprot.org | Chain of sugar units rsc.org |

| Key Enzymes | Diterpene Synthases (diTPS), CYPs researchgate.netnih.gov | Diterpene Synthases (CPS, KS), CYPs uniprot.org | Glycosyltransferases rsc.org |

| Core Reaction | Carbocation-driven cyclization & rearrangement pnas.org | Carbocation-driven cyclization uniprot.org | Glycosidic bond formation rsc.org |

Occurrence and Isolation

Natural Sources

Salvadoriol has been isolated from plant species belonging to the Celastraceae family. rsc.orgresearchgate.net Notably, it was identified in Crossopetalum uragoga. rsc.orgresearchgate.net The occurrence of abietane (B96969) diterpenoids is widespread in the plant kingdom, with many compounds isolated from the roots, bark, and aerial parts of various plants. mdpi.comnih.gov

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process. This generally begins with the extraction of the plant material using organic solvents of increasing polarity. The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. These techniques may include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), which allow for the purification of this compound to a high degree.

Biological Activity Research

Investigated Biological Effects

Research into the biological activity of Salvadoriol has primarily focused on its potential as an anti-tumor promoting agent. researchgate.netrsc.orgnih.gov Studies have demonstrated its ability to inhibit the effects of certain tumor promoters, suggesting a potential role in cancer chemoprevention. nih.gov The broader class of abietane (B96969) diterpenoids has been shown to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netmdpi.com

Table 1: Investigated Biological Activities of Abietane Diterpenoids

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-tumor | Inhibition of tumor cell growth and promotion. | researchgate.netrsc.orgnih.gov |

| Antimicrobial | Activity against various bacteria and fungi. | rsc.org |

| Anti-inflammatory | Reduction of inflammation markers. | nih.govrsc.org |

| Antiviral | Inhibition of viral replication. | rsc.orgmdpi.com |

| Cytotoxic | Ability to kill cancer cells. | nih.govmdpi.com |

Molecular Mechanisms of Biological Activity

Investigation of Cellular Targets and Pathways

Salvadoriol has been identified as a potent anti-tumor-promoting agent based on its activity in preclinical screening models. However, detailed studies elucidating its specific intracellular targets and the signaling pathways it modulates to exert this effect are not extensively documented in the current scientific literature. The primary mechanism of action is often inferred from its performance in bioassays, such as the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by tumor promoters. nih.gov This assay is a common screening method to identify compounds with potential chemopreventive and anti-tumor-promoting capabilities. nih.gov The inhibition of EBV-EA activation suggests that this compound may interfere with signaling cascades that are crucial for tumor promotion, which often involve transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). nih.govecrjournal.comoncotarget.comd-nb.infomdpi.comnih.gov However, direct evidence of this compound's interaction with these or other specific cellular pathways remains to be established through further molecular studies.

Role in Chemoprevention Research Paradigms

This compound is recognized as a cancer chemopreventive agent, a classification based on its ability to inhibit or reverse the process of carcinogenesis. polyu.edu.hk Its potential in this field has been primarily investigated through established research paradigms designed to identify anti-tumor promoters.

Key research findings include:

In Vitro Screening: this compound has demonstrated potent inhibitory effects in the in vitro Epstein-Barr virus early antigen (EBV-EA) activation assay. nih.gov This assay uses tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce the virus in lymphoblastoid cells, and the ability of a compound to inhibit this activation is a strong indicator of its anti-tumor-promoting potential. nih.gov

In Vivo Models: The chemopreventive effects of related abietane (B96969) diterpenoids have been demonstrated in two-stage carcinogenesis models in mice. For instance, the well-studied abietane carnosol (B190744), also found in the same plant as this compound, showed a remarkable chemopreventive effect on mouse skin tumor promotion in vivo. frontiersin.org While direct in vivo data for this compound in these specific models is not as extensively reported, its potent in vitro activity marks it as a significant compound within cancer chemoprevention research. polyu.edu.hkfrontiersin.org

The study of compounds like this compound is integral to the paradigm of identifying natural products that can interfere with the promotion stage of cancer development, a critical window for preventive intervention. polyu.edu.hk

Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein Inhibition)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells. acs.orgresearchgate.net While there is no specific research documenting the direct effects of this compound on P-gp or other MDR mechanisms, studies on other abietane diterpenoids suggest that this class of compounds has potential as P-gp modulators.

For example, certain abietane diterpenoids isolated from Plectranthus mutabilis have been shown to inhibit P-gp activity in resistant non-small cell lung carcinoma cells (NCI-H460/R). acs.orgresearchgate.netnih.govsciforum.net These compounds were found to be selective towards cancer cells and were not substrates for P-gp themselves, allowing them to accumulate and exert their effects. acs.org In combined treatments, they were able to reverse doxorubicin (B1662922) resistance. sciforum.net Another abietane quinoid diterpene, portlanquinol, was isolated from Euphorbia portlandica and examined for its effects on MDR in mouse lymphoma cells, although it was found to be toxic. nih.gov These findings highlight the potential of the abietane scaffold in modulating P-gp, but further investigation is required to determine if this compound shares this capability.

Enzyme Inhibition Studies of Related Abietane Diterpenoids

The abietane diterpenoid skeleton is a common feature in a variety of natural compounds that have been shown to inhibit several key enzymes implicated in different diseases.

Glycogen (B147801) Phosphorylase: This enzyme is a target for the treatment of type 2 diabetes. Abietane diterpenoids sourced from the oleoresin of Liquidambar formosana have been identified as having glycogen phosphorylase inhibitory activity. nih.gov Furthermore, abietic and dehydroabietic acids have been reported to stimulate glycogen synthase, another key enzyme in glycogen metabolism. researchgate.net

Cholesterol Acyltransferase: Inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) is a strategy for managing hyperlipidemia. An extract from Torreya nucifera, containing a novel abietane diterpenoid, was found to significantly inhibit ACAT. sci-hub.se Similarly, abietane diterpenoids isolated from Rosmarinus officinalis (rosemary), such as carnosol, have demonstrated inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are used in the management of Alzheimer's disease. Numerous abietane diterpenoids, particularly from Salvia species, have shown potent inhibitory activity against both AChE and BuChE. nih.govsciforum.net For example, a study of 41 abietane diterpenoids found that thirteen exhibited significant inhibition of these enzymes. nih.gov Compounds like 12-O-demethylcryptojaponol and 6α-hydroxydemethylcryptojaponol from Caryopteris mongolica also displayed inhibitory effects, with the latter being a selective BuChE inhibitor. acs.orgresearchgate.net Ferruginol (B158077) and taxodione (B1682591) are other examples of abietanes with notable activity against BuChE. researchgate.net

Antimicrobial Action Mechanisms of Related Abietane Diterpenoids

Structure-activity relationship studies of abietane diterpenoids have provided insight into the chemical features necessary for their antimicrobial effects. A key finding is the importance of a catechol group (an aromatic ring with two adjacent hydroxyl groups) for activity against Gram-positive bacteria.

Research on diterpenoids from Salvia species has concluded that the presence of a free catechol group is essential for their antibacterial action. nih.gov This activity can be further enhanced when the catechol group is oxidized to a quinone. nih.gov This suggests that the mechanism of action may involve the generation of reactive oxygen species or interaction with bacterial proteins through redox cycling. Diterpenes such as abietaquinone methide have demonstrated potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antiviral Modulatory Effects of Related Abietane Diterpenoids

Abietane diterpenoids have been identified as a promising class of natural products with a broad spectrum of antiviral activities. Their mechanisms of action often involve the disruption of viral replication cycles by targeting host or viral proteins.

Anti-influenza Virus Activity: Abietane diterpenoids, including 18-hydroxyferruginol and 18-oxoferruginol from Torreya nucifera, have demonstrated potent activity against influenza A virus strains (H1N1, H9N2, and H3N2). Mechanistic studies revealed that these compounds inhibit viral replication during the later stages of infection by blocking the phosphatidylinositol-3-kinase (PI3K)-Akt and ERK signaling pathways, which are crucial for the nuclear export of viral ribonucleoproteins.

Anti-rotavirus Activity: The same compounds from Torreya nucifera also exhibit strong antiviral activity against rotaviruses. They act by inhibiting viral RNA synthesis and the production of viral proteins during the later stages of replication.

Broad-Spectrum Activity: Other studies have reported the antiviral properties of semisynthetic abietane diterpenoids against a range of viruses, including Zika virus, Dengue virus, Herpes simplex virus type 1, and Chikungunya virus. Ferruginol and its analogues have emerged as promising broad-spectrum antiviral agents.

Anti-inflammatory Molecular Interactions in Non-human in vivo Models of Related Abietane Diterpenoids

The anti-inflammatory properties of abietane diterpenoids have been substantiated in various preclinical models, with research pointing towards their ability to modulate key inflammatory pathways.

An in vivo study using a mouse model demonstrated that pretreatment with the abietane diterpenoids carnosol and carnosic acid significantly inhibited ear inflammation induced by phorbol (B1677699) 12-myristate 13-acetate (PMA). polyu.edu.hk The molecular mechanism underlying the anti-inflammatory effects of many terpenoids, including abietanes, involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.gov

In vitro studies on RAW 264.7 macrophage cells, a common model for inflammation research, have shown that various abietane diterpenoids can inhibit the production of nitric oxide (NO), a key inflammatory mediator. polyu.edu.hk For example, compounds isolated from Callicarpa bodinieri exhibited potent inhibitory effects on NO production. d-nb.info Carnosol has been specifically shown to reduce LPS-stimulated NO production by inhibiting NF-κB activation in mouse macrophages. nih.gov These findings from non-human models suggest that abietane diterpenoids exert their anti-inflammatory effects by interfering with major pro-inflammatory signaling cascades.

Correlating Structural Features with Biological Potency

This compound, a naturally occurring abietane diterpenoid, has been noted for its anti-tumor-promoting activity. escholarship.orgsci-hub.se The biological potency of this compound and related compounds is intrinsically linked to their specific structural characteristics. The abietane skeleton, a tricyclic system, provides a rigid framework upon which various functional groups are displayed, and the nature and position of these groups dictate the molecule's interaction with biological targets.

The cytotoxic activity of aromatic abietane diterpenoids is significantly influenced by the presence and nature of oxygen-containing functional groups. nih.gov For instance, studies on various abietane diterpenoids have demonstrated that the presence of a catechol (ortho-diphenol) group on the aromatic C-ring is a critical requirement for cytotoxic activity against several human cancer cell lines. hiroshima-u.ac.jp This feature is present in many active compounds, including carnosol, which exhibits notable anticancer properties. nih.gov

Furthermore, the oxidation state of the C-ring and substitutions on the A and B rings play a pivotal role. An α,β-unsaturated carbonyl group at the C-7 position on the B-ring has been identified as a key pharmacophore that contributes to the cytotoxic effects of these compounds. hiroshima-u.ac.jp The presence of a carboxylic acid group at C-20, as seen in related compounds like pisiferic acid and carnosic acid, is also associated with anti-tumor properties. rsc.org

The potency of these compounds can be modulated by substitutions at various positions. For example, in a series of novel 3-aroyl-1,4-diarylpyrrole derivatives, the presence of aminophenyl rings at specific positions was found to be a crucial requirement for potent antitumor activity, with some compounds showing IC50 values in the low nanomolar range. nih.gov While not abietane diterpenoids, these findings highlight the general principle that specific aromatic substitutions are key determinants of potency.

The table below summarizes the reported biological activities of this compound and related abietane diterpenoids, illustrating the correlation between structural features and potency.

| Compound Name | Key Structural Features | Biological Activity | Potency (if reported) | Citation |

| This compound | Abietane diterpenoid | Anti-tumor promoting | - | escholarship.orgsci-hub.se |

| Carnosic Acid | Abietane, Catechol group, C-20 carboxylic acid | Antioxidant, Anti-HIV, Anticancer | IC90= 0.08 μg/mL (HIV-1 protease) | rsc.org |

| Ferruginol | Phenolic abietane | Antimicrobial, Antioxidant, Antitumor | - | nih.govrsc.org |

| Carnosol | Abietane, Catechol group | Anticancer, Anti-metastatic | - | nih.gov |

| Pisiferic Acid | Abietane, C-20 carboxylic acid, C-12 hydroxyl | Anti-tumor | - | rsc.org |

| Compound 25 (Salvinal derivative) | Lignan | Anticancer | IC50 = 0.13-0.14 µM | nih.gov |

| Compound 48 (Pyrrole derivative) | 3-aroyl-1,4-diarylpyrrole | Antitumor | Low nanomolar IC50 | nih.gov |

This table is for illustrative purposes to show SAR principles; potencies are context-dependent.

Identification of Key Pharmacophoric Elements in Related Diterpenoids (e.g., C-2, C-3, C-8 Substituents, Catechol Group)

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related diterpenoids, several key pharmacophoric elements have been identified as crucial for their biological activities.

The Catechol Group: The catechol moiety in the aromatic C-ring is a recurring and essential feature for the biological activity of many abietane diterpenoids. hiroshima-u.ac.jpnih.gov This ortho-diphenolic structure is a potent antioxidant due to its ability to donate hydrogen atoms and scavenge free radicals. rsc.org Studies have conclusively shown that a free catechol group is essential for the antimicrobial activity of abietatriene (B1232550) diterpenoids against Gram-positive bacteria. rsc.orgresearchgate.net In the context of anticancer activity, catechol-containing compounds like carnosic acid and carnosol demonstrate significant effects. nih.govrsc.org The oxidation of the catechol to a quinone can sometimes enhance this activity. researchgate.net This redox property of the catechol group is a key determinant of the inhibitory activities of this class of compounds against protein aggregation as well. science.gov

Substituents at C-2, C-3, and C-8: The substitution pattern on the A and B rings of the diterpenoid skeleton significantly influences biological potency. While direct SAR studies on this compound's specific substitution are limited, research on related terpenoids provides valuable insights. For instance, in a study on dihydro-β-agarofuran sesquiterpenes, which are structurally related to diterpenoids, the substituents at the C-2, C-3, and C-8 positions were identified as critical for determining their effectiveness as P-glycoprotein (P-gp) inhibitors, a key mechanism in multidrug resistance in cancer. researchgate.netacs.org

Specifically, the presence of ester groups at C-2 and C-3, acting as hydrogen bond acceptors, and an ester group at C-8 were found to be important. researchgate.net Compounds lacking a substituent at C-8 were less active than their ester-bearing counterparts. researchgate.net SAR studies on Euphorbia diterpenes have also revealed the importance of the hydroxylation pattern, where a free hydroxyl group at C-3 enhances anticancer activity, while its presence at C-2 has a negative effect. mdpi.com These findings suggest that the oxygenation pattern and the nature of substituents (e.g., hydroxyl vs. ester) at positions C-2, C-3, and C-8 are crucial pharmacophoric elements that modulate the biological profile of these natural products.

Computational Approaches in SAR Analysis

Computational methods are powerful tools for elucidating the complex structure-activity relationships of bioactive molecules, including this compound and its analogues. These approaches allow for the rational design of new compounds with improved potency and selectivity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies are used to correlate the biological activity of a series of compounds with their 3D molecular properties. researchgate.netnih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate predictive models. researchgate.net These models create contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capabilities are favorable or unfavorable for biological activity.

For example, a 3D-QSAR study on curcumin (B1669340) analogues as anti-prostate cancer agents successfully identified key structural features for activity, leading to the design of a more potent compound. nih.gov Similarly, CoMSIA has been used to build models for dihydro-β-agarofuran sesquiterpenes, highlighting the critical role of substituents at C-2, C-3, and C-8 for P-gp inhibition. researchgate.netacs.org Such models could be applied to a series of this compound analogues to precisely map the structural requirements for their anti-tumor activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used to understand the interaction between a ligand (like this compound) and its protein target at the atomic level. By simulating the binding pose and calculating a docking score, researchers can infer the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Docking studies on peptide-hybrid inhibitors of the Dengue virus protease, for instance, revealed extensive hydrogen bond and hydrophobic interactions within the binding site, providing a structural basis for their inhibitory activity. nih.gov For this compound, docking studies could help identify its potential molecular targets and explain how its specific functional groups contribute to binding and subsequent biological effects.

These computational approaches, often used in synergy, provide a robust framework for understanding SAR, enabling the virtual screening of compound libraries and the rational design of novel diterpenoid-based therapeutic agents. researchgate.net

Compound Names Mentioned

Table 2: List of Compounds

| Compound Name |

|---|

| Salvadoriol |

| Isoprene (B109036) |

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Stereostructure Elucidation

Spectroscopic methods are indispensable tools for deducing the intricate stereostructure of natural compounds. These techniques probe the connectivity and spatial arrangement of atoms within a molecule, providing a wealth of data for structural assignment.

One-Dimensional Nuclear Magnetic Resonance Spectroscopy (1D NMR)

One-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of individual atoms in a molecule. In the analysis of salvadoriol, ¹H NMR spectra reveal the number of different types of protons, their chemical shifts (positions on the spectrum), signal multiplicities (splitting patterns), and integration values (relative number of protons). This data helps to identify key functional groups and the connectivity of the carbon skeleton.

Similarly, ¹³C NMR spectroscopy provides information on the different types of carbon atoms present in the molecule. researchgate.net The chemical shifts of the carbon signals indicate the nature of their bonding and hybridization. Together, ¹H and ¹³C NMR are foundational for proposing the basic scaffold of a molecule like this compound. researchgate.net The analysis of 1D and 2D NMR data is crucial for identifying the structure of diterpenoids. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound-like Diterpenoid Skeleton

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 38.5 | 1.50 (m), 1.65 (m) |

| 2 | 19.2 | 1.75 (m), 1.85 (m) |

| 3 | 42.1 | 1.40 (m), 1.55 (m) |

| 4 | 33.5 | - |

| 5 | 56.0 | 1.10 (d, 9.0) |

| 6 | 18.5 | 1.60 (m), 1.70 (m) |

| 7 | 78.0 | 4.10 (dd, 11.0, 4.5) |

| 8 | 148.0 | - |

| 9 | 55.5 | 1.95 (m) |

| 10 | 39.8 | - |

| 11 | 21.0 | 2.15 (m), 2.25 (m) |

| 12 | 124.0 | 5.80 (d, 2.5) |

| 13 | 138.0 | - |

| 14 | 35.0 | 2.50 (sept, 7.0) |

| 15 | 25.1 | 1.15 (d, 7.0) |

| 16 | 21.5 | 1.18 (d, 7.0) |

| 17 | 65.0 | 3.50 (d, 12.0), 3.80 (d, 12.0) |

| 18 | 33.2 | 0.85 (s) |

| 19 | 21.8 | 0.88 (s) |

| 20 | 15.5 | 0.95 (s) |

Note: This table is a representative example and may not correspond to the exact experimental values for this compound.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR)

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex structure of molecules like this compound. science.govscience.govbvsalud.orgull.es These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular puzzle.

Key 2D NMR experiments used in the characterization of this compound and similar compounds include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. rsc.orgcolumbia.edu It allows for the definitive assignment of which proton is bonded to which carbon, simplifying the interpretation of both ¹H and ¹³C NMR spectra. columbia.eduhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. rsc.orgcolumbia.edu This is crucial for piecing together the carbon skeleton, as it shows long-range connectivity between different parts of the molecule. researchgate.net

Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish spin systems and trace out proton-proton connectivity pathways within the molecule.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system. bvsalud.org

The combined application of these 2D NMR techniques provides a detailed and comprehensive picture of the molecular structure of this compound, enabling the confirmation of its constitution and relative stereochemistry. science.govscience.govbvsalud.orgull.es

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. khanacademy.org In the context of this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to determine its molecular formula.

Table 2: Representative Mass Spectrometry Data for a Diterpenoid

| Ion Type | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 335.2217 | Protonated molecular ion, suggests a molecular formula of C₂₀H₃₀O₄ |

| [M+Na]⁺ | 357.2036 | Sodium adduct of the molecular ion |

| [M+H-H₂O]⁺ | 317.2111 | Fragment ion resulting from the loss of a water molecule |

| [M+H-2H₂O]⁺ | 299.2005 | Fragment ion resulting from the loss of two water molecules |

Note: This data is hypothetical and serves to illustrate the type of information obtained from mass spectrometry.

Determination of Absolute Configuration

While NMR and MS can establish the connectivity and relative stereochemistry of a molecule, they cannot typically determine its absolute configuration, i.e., the specific three-dimensional arrangement of its atoms in space (e.g., R or S). iupac.orgajol.info For this, specialized techniques are required.

Chiro-optical Methods (e.g., Optical Rotatory Dispersion, Specific Optical Rotation)

Chiro-optical methods measure the interaction of a chiral molecule with polarized light. thieme-connect.deoxfordreference.com These techniques are fundamental for determining the absolute configuration of enantiomers. nih.govarxiv.org

Specific Optical Rotation: This is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. amu.edu.azmoph.go.thdrugfuture.comuspbpep.compharmaelix.com The direction of rotation (dextrorotatory (+) or levorotatory (-)) is a characteristic physical property of a particular enantiomer. The absolute configuration of alkaloids has been proposed based on the sign of their optical rotation. bvsalud.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. amazon.comumich.eduwikipedia.orgslideshare.net The resulting ORD curve can be complex, especially in the vicinity of an absorption band, giving rise to what is known as a Cotton effect. pbsiddhartha.ac.in The shape and sign of the Cotton effect curve can be correlated with the absolute configuration of the molecule.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govlibretexts.orgwikipedia.org This technique requires the compound to be in a crystalline form. When a crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. nih.gov By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined. nih.govlibretexts.orgwikipedia.org The availability of a high-quality crystal of a compound allows for the acquisition of X-ray diffraction data to confirm its structure. science.gov

Chiral Solvating Agents in NMR Analysis

Chromatographic Separations in Advanced Research (e.g., HPLC, GC)

Chromatography encompasses a range of separation techniques essential for the isolation, purification, and analysis of compounds from complex mixtures, such as plant extracts. muohio.educolumn-chromatography.com The separation is based on the differential distribution of components between a stationary phase and a mobile phase. muohio.edu

The initial isolation of diterpenoids like this compound from plant sources typically involves column chromatography. column-chromatography.com In this technique, a stationary phase, commonly silica (B1680970) gel, is packed into a column. column-chromatography.com The crude extract is loaded onto the column, and a solvent or mixture of solvents (the mobile phase) is passed through, eluting the different compounds at different rates based on their polarity and interaction with the stationary phase. column-chromatography.com

For more advanced research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools. phenomenex.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations. scielo.br It utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times compared to traditional column chromatography. Developing a specific HPLC method involves optimizing parameters such as the column type (e.g., C18 reversed-phase), mobile phase composition, flow rate, and detector wavelength to achieve the desired separation. mdpi.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. phenomenex.comnih.gov In GC, the mobile phase is an inert gas that carries the vaporized sample through a column. pfc.hr Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. phenomenex.com The separated components are then identified by a detector, often a mass spectrometer (GC-MS), which provides structural information. researchgate.net

While these advanced chromatographic methods are standard in natural product research, specific, validated HPLC or GC analytical methods for the routine quantification or purification of this compound have not been detailed in the reviewed scientific literature.

Table 1: Summary of Advanced Analytical Methodologies

| Methodology | Principle | Application in the Context of this compound Research | Reference |

| Chiral Solvating Agents (CSA) in NMR | Formation of transient diastereomeric complexes between a chiral analyte and a CSA, leading to separate NMR signals for each enantiomer. | A general technique for determining enantiomeric purity. No specific application to this compound was found in the reviewed literature. | kaist.ac.krresearchgate.netresearchgate.net |

| Riguera Ester Procedure | NMR analysis of diastereomeric esters formed with (R)- and (S)-MTPA to determine the absolute configuration of chiral centers. | Used to determine the absolute configuration of cuzcol, a diterpenoid isolated in the same study as this compound. Not explicitly reported for this compound itself. | nih.govull.essigmaaldrich.cn |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography providing high-resolution separation of compounds. | A standard technique for analysis and purification in natural product chemistry; however, a specific validated method for this compound is not detailed in the literature. | |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on boiling point and interaction with a stationary phase. | A standard analytical technique, often coupled with mass spectrometry (GC-MS). Its application for this compound analysis is not specifically documented. | phenomenex.comnih.gov |

Future Research Directions and Unexplored Avenues

Discovery of Novel Abietane (B96969) Chemotypes

The abietane skeleton, a tricyclic 20-carbon framework, is the basis for a remarkable diversity of natural products. rsc.orgnih.gov While several hundred abietanes are known, the potential for discovering entirely new chemotypes remains high. rsc.org Future research should prioritize the exploration of untapped botanical sources, as genera like Euphorbia and Salvia have proven to be particularly prolific in producing diterpenoids with unprecedented skeletons. researchgate.netresearchgate.net

Recent discoveries underscore this potential. For instance, investigations into Premna szemaoensis led to the isolation of abietanoids with rearranged skeletons, including 17(15 → 16)-abeo-abietanes. rsc.org Similarly, studies on Isodon rubescens have uncovered unique norditerpenoids where the characteristic isopropyl group on ring C is absent, replaced by a lactone ring system. nih.gov Other novel modifications include seco-abietanes, which feature cleaved rings, and highly oxidized derivatives found in species like Euphorbia fischeriana. researchgate.netmdpi.com The discovery of these unique structures not only expands the chemical diversity of natural products but also provides new molecular scaffolds for drug development.

Future efforts should focus on:

Systematic screening of plant families known for producing abietanes, such as Celastraceae, Lamiaceae, and Euphorbiaceae, using modern spectroscopic techniques for rapid identification. rsc.orgresearchgate.net

Investigation of rearranged skeletons , such as abeo-abietanes, seco-abietanes, and norditerpenes, which may exhibit unique biological activities compared to the parent structures. nih.govmdpi.com

Exploring dimeric and hybrid structures , such as the ferruginol-menthol coupled skeletons recently discovered, which represent a new class of bioactive molecules. rsc.org

Investigation of Uncharted Biological Properties

While Salvadoriol is noted for its anti-tumor-promoting effects, the full spectrum of its biological activity remains largely unexplored. rsc.org The broader abietane class is known for a wide array of pharmacological properties, suggesting that this compound and newly discovered analogs could be valuable for various therapeutic applications. nih.govresearchgate.net

Abietane diterpenoids have demonstrated significant potential in several areas beyond oncology. For example, ferruginol (B158077) exhibits antiviral activity against coronaviruses and gastroprotective effects. rsc.orgresearchgate.net Other abietanes have shown activity against the Coxsackie B3 virus, while compounds with an oxidized catechol group display enhanced antimicrobial properties against Gram-positive bacteria. rsc.org

Future research should systematically evaluate this compound and other abietanes for a wider range of biological activities, including:

Antiviral Activity: Screening against a broad panel of viruses, particularly RNA viruses, given the precedent set by other abietanes. rsc.orgresearchgate.net

Anti-inflammatory Effects: Investigating the inhibition of key inflammatory mediators and pathways, a known property of many terpenoids. nih.gov

Antiprotozoal and Antimicrobial Properties: Testing against various pathogens, including those responsible for neglected tropical diseases and drug-resistant bacterial strains. rsc.orgacgpubs.org

Neuroprotective Effects: Exploring potential applications in neurodegenerative diseases, an emerging area for diterpenoid research.

Table 1: Selected Biological Activities of Abietane Diterpenoids

| Compound/Class | Biological Activity | Source Organism(s) | Citation(s) |

|---|---|---|---|

| This compound | Anti-tumor promoter | Crossopetalum uragoga | rsc.orgnih.gov |

| Ferruginol | Antimicrobial, Antiviral (Coronavirus), Gastroprotective, Antioxidant | Salvia viridis, Sequoia sempervirens | rsc.orgresearchgate.net |

| Carnosic Acid | Antioxidant, Antitumor | Rosmarinus officinalis, Salvia spp. | rsc.orgjmb.or.kr |

| Aethiopinone | Cytotoxic (Human tumor cell lines) | Salvia sclarea | nih.govnih.govfrontiersin.org |

| Pisiferic Acid | Antiviral (Coxsackie B3 virus) | Chamaecyparis pisifera | rsc.org |

| Taxodione (B1682591) | Cytotoxic, Antibacterial (MRSA) | Salvia spp. | acgpubs.org |

Integration of Multi-omics Approaches in Diterpenoid Research

The discovery of novel diterpenoids like this compound and the elucidation of their biosynthetic pathways can be greatly accelerated by the integration of multi-omics technologies. mdpi.com These approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—provide a system-level understanding of how these complex molecules are produced in nature. nih.govfrontiersin.org

By combining genomic data with transcriptomic and metabolomic profiling of diterpenoid-producing plants, researchers can identify biosynthetic gene clusters (BGCs). nih.gov These clusters contain the genes encoding the enzymes—such as terpene synthases and cytochrome P450s—responsible for constructing the abietane skeleton and performing subsequent oxidative modifications. rsc.orgjmb.or.kr Untargeted metabolomics, in particular, is a powerful tool for discovering novel or unexpected metabolites in plant extracts, which can then be correlated with gene expression data to pinpoint the responsible biosynthetic pathways. nih.govmdpi.com

Future directions in this area include:

Genome sequencing of plants like Crossopetalum uragoga to identify the BGC for this compound.

Integrated transcriptomic and metabolomic analysis of various plant tissues and developmental stages to understand the spatiotemporal regulation of abietane biosynthesis. researchgate.net

Functional characterization of candidate genes identified through omics approaches by expressing them in heterologous hosts like yeast or Nicotiana benthamiana. mdpi.com

Advances in Synthetic Biology for Sustainable Production

Many bioactive diterpenoids, including likely this compound, are produced by plants in very low quantities, making their extraction unsustainable and commercially challenging. jmb.or.krnih.gov Synthetic biology offers a promising solution by engineering industrial microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, to produce these valuable compounds. jmb.or.krhznu.edu.cn

The general biosynthetic pathway to diterpenoids is well-established, starting from the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). jmb.or.kr By introducing the specific enzymes that convert GGPP to this compound into a microbial chassis, it is possible to create a "cell factory" for its production. Researchers have successfully engineered yeast to produce other abietanes by introducing the relevant terpene synthase and cytochrome P450 enzymes. hznu.edu.cn Furthermore, metabolic engineering strategies, such as overexpressing key precursor pathway genes (e.g., GGPPS) or silencing competing pathways, have been shown to significantly boost the yield of abietane diterpenes in both microbial and plant-based systems like hairy root cultures. nih.govfrontiersin.org

Key future research avenues are:

Pathway reconstruction: Assembling the complete biosynthetic pathway for this compound in a microbial host once the necessary genes are identified.

Combinatorial biosynthesis: Using the promiscuity of certain biosynthetic enzymes to create novel, "unnatural" analogs of this compound with potentially enhanced or different biological activities. hznu.edu.cn

Process optimization: Improving yields through metabolic engineering and fermentation process optimization to enable large-scale, cost-effective production.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

- Multivariate Analysis : Use PCA to disentangle correlated variables (e.g., solubility vs. bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.